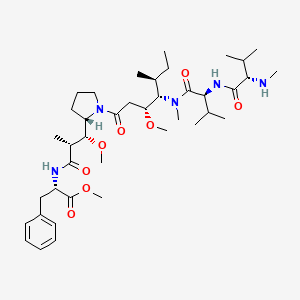

MMAF-OMe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster metílico de monometil auristatina F es un análogo sintético del compuesto natural dolastatina 10. Es un agente citotóxico potente utilizado en investigación científica, particularmente en el campo de la terapia contra el cáncer. El éster metílico de monometil auristatina F funciona como un inhibidor de la tubulina, interrumpiendo la dinámica de los microtúbulos e inhibiendo así la división celular .

Aplicaciones Científicas De Investigación

El éster metílico de monometil auristatina F tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Sirve como herramienta para estudiar la división celular y la dinámica de los microtúbulos.

Medicina: Es un componente clave en el desarrollo de conjugados de fármaco-anticuerpo para la terapia dirigida contra el cáncer

Industria: Se utiliza en la producción de diversos productos farmacéuticos y productos químicos de investigación.

Mecanismo De Acción

El éster metílico de monometil auristatina F ejerce sus efectos inhibiendo la polimerización de la tubulina, que es esencial para la formación de microtúbulos. Esta inhibición interrumpe el huso mitótico, lo que lleva al arresto del ciclo celular y a la apoptosis. El compuesto se dirige a las células cancerosas al unirse a la tubulina y evitar su polimerización, inhibiendo así la división celular .

Análisis Bioquímico

Biochemical Properties

MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis

Temporal Effects in Laboratory Settings

This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .

Metabolic Pathways

It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .

Métodos De Preparación

El éster metílico de monometil auristatina F se puede sintetizar a través de varias rutas. Un método común involucra la unión de un trímero con valina protegida con Boc, seguido de hidrólisis del éster y desprotección de N si es necesario . Otro método involucra la preparación de un isómero quiral de monometil auristatina F, que no requiere el uso de metales nobles o catalizadores quirales costosos . Los métodos de producción industrial se centran en optimizar el rendimiento y la rentabilidad, haciendo que el proceso sea adecuado para aplicaciones a gran escala .

Análisis De Reacciones Químicas

El éster metílico de monometil auristatina F experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes comunes bajo condiciones controladas.

Reducción: Las reacciones de reducción generalmente involucran el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución se pueden realizar utilizando varios nucleófilos y electrófilos bajo condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

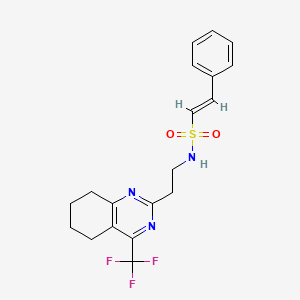

Comparación Con Compuestos Similares

El éster metílico de monometil auristatina F es similar a otros derivados de auristatina como la monometil auristatina E. Ambos compuestos funcionan como inhibidores de la tubulina, pero el éster metílico de monometil auristatina F tiene un residuo de fenilalanina en su extremo C, que contribuye a su impermeabilidad a la membrana . Esto lo hace menos potente como toxina libre en comparación con la monometil auristatina E, pero más adecuado para su uso en conjugados de fármaco-anticuerpo .

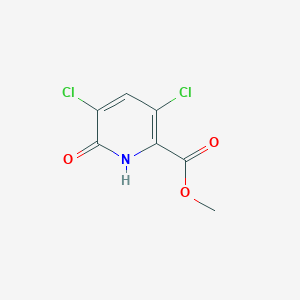

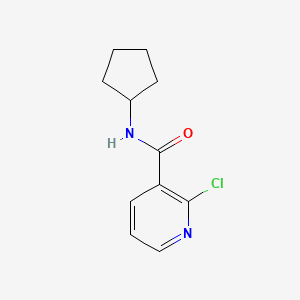

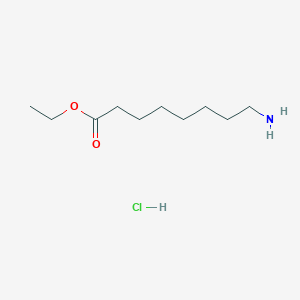

Compuestos similares incluyen:

- Monometil auristatina E

- Dolastatina 10

- Vincristina

- Paclitaxel

El éster metílico de monometil auristatina F destaca por su estructura única y sus aplicaciones específicas en la terapia dirigida contra el cáncer .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVLBJXFSHALRZ-FUVGGWJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)

![5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2451797.png)

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)

![4-Cyclobutyl-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2451815.png)